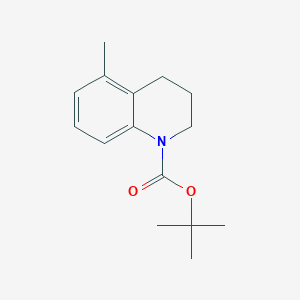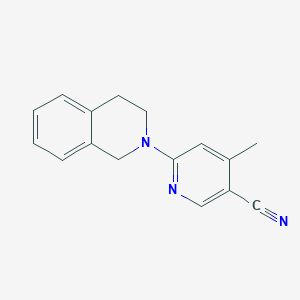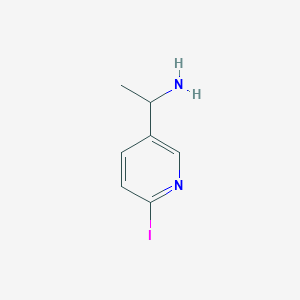
5-Bromo-8-hydroxyquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-hydroxyquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 8th position, and an aldehyde group at the 2nd position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Bromo-8-hydroxyquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of 8-hydroxyquinoline followed by formylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The formylation can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-hydroxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, amines, catalysts
Major Products Formed
Oxidation: 5-Bromo-8-hydroxyquinoline-2-carboxylic acid
Reduction: 5-Bromo-8-hydroxyquinoline-2-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Bromo-8-hydroxyquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-hydroxyquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline-2-carbaldehyde: Lacks the bromine atom at the 5th position.
5-Chloro-8-hydroxyquinoline-2-carbaldehyde: Contains a chlorine atom instead of bromine at the 5th position.
8-Hydroxyquinoline: Lacks both the bromine atom and the aldehyde group.
Uniqueness
5-Bromo-8-hydroxyquinoline-2-carbaldehyde is unique due to the presence of the bromine atom, which can enhance its biological activity through halogen bonding. The combination of the hydroxyl and aldehyde groups also contributes to its reactivity and versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C10H6BrNO2 |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
5-bromo-8-hydroxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-4-9(14)10-7(8)2-1-6(5-13)12-10/h1-5,14H |
Clé InChI |
PNRCGERVHQNGHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1C=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)

![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)




![(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)





